An In-depth Technical Guide to the Synthesis and Properties of 1-Methyl-3-nitro-5-propoxybenzene
An In-depth Technical Guide to the Synthesis and Properties of 1-Methyl-3-nitro-5-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-nitro-5-propoxybenzene is a substituted nitroaromatic ether. Nitroaromatic compounds are a significant class of molecules in medicinal chemistry and materials science due to the unique electronic properties conferred by the nitro group.[1] The electron-withdrawing nature of the nitro group makes these compounds susceptible to bioreduction, a property leveraged in the design of certain therapeutics.[2][3] This guide provides a detailed overview of a plausible synthetic route to 1-Methyl-3-nitro-5-propoxybenzene, its predicted physicochemical and spectroscopic properties, and a discussion of its potential biological relevance.
Proposed Synthesis
A two-step synthesis is proposed, starting from the commercially available m-cresol (3-methylphenol). The first step involves the nitration of m-cresol to yield 3-methyl-5-nitrophenol. The second step is the propoxylation of the resulting nitrophenol via a Williamson ether synthesis to afford the target compound.
Synthesis Workflow
Caption: Proposed two-step synthesis of 1-Methyl-3-nitro-5-propoxybenzene.
Experimental Protocols
Step 1: Synthesis of 3-methyl-5-nitrophenol
This procedure is based on standard methods for the nitration of phenols.[4][5][6][7][8]
-
Materials: 3-methylphenol (m-cresol), concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, distilled water, diethyl ether, sodium bicarbonate solution (saturated).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10.8 g (0.1 mol) of 3-methylphenol to 20 mL of concentrated sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 7.0 mL (approx. 0.11 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylphenol in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The crude product may precipitate or can be extracted with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-methyl-5-nitrophenol.[9][10]
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Step 2: Synthesis of 1-Methyl-3-nitro-5-propoxybenzene
This protocol is based on the Williamson ether synthesis.[11][12][13][14][15]
-
Materials: 3-methyl-5-nitrophenol, 1-bromopropane, anhydrous potassium carbonate, acetone (or DMF), diethyl ether, distilled water.
-
Procedure:
-
To a solution of 15.3 g (0.1 mol) of 3-methyl-5-nitrophenol in 150 mL of acetone, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
To this stirred suspension, add 14.8 g (0.12 mol) of 1-bromopropane dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with 5% aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1-Methyl-3-nitro-5-propoxybenzene.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Methyl-3-nitro-5-propoxybenzene.
| Property | Predicted Value |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| Appearance | Expected to be a pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C (estimated) |
| Melting Point | Not available |
| Solubility | Insoluble in water, soluble in organic solvents |
| Density | ~1.15 g/cm³ (estimated) |
Spectroscopic Data
The following tables provide predicted spectroscopic data for 1-Methyl-3-nitro-5-propoxybenzene. These predictions are based on computational models and data from analogous structures.[16][17][18][19][20][21][22]
4.1. 1H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | m | 3H | Aromatic protons |
| ~3.9 - 4.1 | t | 2H | -O-CH2 -CH2-CH3 |
| ~2.4 | s | 3H | Ar-CH3 |
| ~1.7 - 1.9 | sextet | 2H | -O-CH2-CH2 -CH3 |
| ~1.0 | t | 3H | -O-CH2-CH2-CH3 |
4.2. 13C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~160 | C-O (aromatic) |
| ~149 | C-NO2 (aromatic) |
| ~140 | C-CH3 (aromatic) |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~110 | Aromatic CH |
| ~70 | -O-CH2 -CH2-CH3 |
| ~22 | -O-CH2-CH2 -CH3 |
| ~21 | Ar-CH3 |
| ~10 | -O-CH2-CH2-CH3 |
4.3. FTIR Spectroscopy (Expected Absorptions)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO2 stretch[23][24] |
| ~1250 | Strong | Aryl-O-C asymmetric stretch[25][26] |
| ~1050 | Strong | Aryl-O-C symmetric stretch[25][26] |
4.4. Mass Spectrometry (Expected Fragmentation)
In mass spectrometry, nitroaromatic compounds often exhibit characteristic fragmentation patterns.[27][28][29][30][31]
-
Molecular Ion (M+): Expected at m/z = 195.
-
Key Fragments:
-
Loss of NO2 (m/z = 149)
-
Loss of C3H7 (propyl group) (m/z = 152)
-
Loss of OC3H7 (propoxy group) (m/z = 136)
-
Fragments corresponding to the propyl chain.
-
Potential Biological Significance
While no specific biological activity data exists for 1-Methyl-3-nitro-5-propoxybenzene, the broader class of nitroaromatic compounds is known for a wide range of biological effects.[2][3]
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antibacterial and antiparasitic properties.[2] This activity is often linked to the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species.[3]
-
Enzyme Inhibition: The electron-deficient nature of the nitroaromatic ring can facilitate interactions with biological macromolecules, potentially leading to enzyme inhibition.
-
Toxicity: It is important to note that many nitroaromatic compounds are associated with toxicity, including mutagenicity and carcinogenicity.[1][32][33] This is also related to the metabolic reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components.
General Mechanism of Action for Nitroaromatic Compounds
Caption: Bioactivation pathway of nitroaromatic compounds.
Conclusion
This technical guide outlines a plausible synthetic route and predicted properties for 1-Methyl-3-nitro-5-propoxybenzene. The proposed synthesis is based on well-established organic reactions. The predicted physicochemical and spectroscopic data provide a foundation for the identification and characterization of this compound. While its specific biological activities are unknown, the general properties of nitroaromatic compounds suggest potential for biological effects, which would require experimental validation. This information serves as a valuable resource for researchers interested in the synthesis and evaluation of novel nitroaromatic compounds for drug discovery and other applications.
References
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